
Tetracos-9-en-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracos-9-en-7-ol is a long-chain unsaturated alcohol with the molecular formula C24H48O. It is a member of the class of compounds known as fatty alcohols, which are typically derived from natural fats and oils. This compound is characterized by the presence of a double bond at the 9th position and a hydroxyl group at the 7th position of the tetracosane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetracos-9-en-7-ol can be achieved through various organic synthesis methods. One common approach involves the reduction of the corresponding fatty acid or ester. For instance, the reduction of tetracos-9-enoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroboration-oxidation of tetracos-9-ene, where the double bond is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources such as vegetable oils. The process typically employs catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: Tetracos-9-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol, tetracosan-7-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like Pd/C.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification.
Major Products:
Oxidation: Tetracos-9-enal or tetracos-9-enoic acid.
Reduction: Tetracosan-7-ol.
Substitution: Tetracos-9-en-7-yl esters or ethers.
Applications De Recherche Scientifique
Tetracos-9-en-7-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research has investigated its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of Tetracos-9-en-7-ol involves its interaction with cell membranes, where it can integrate into the lipid bilayer and affect membrane fluidity and permeability. Its hydroxyl group can form hydrogen bonds with other molecules, influencing various biochemical pathways. Additionally, its long hydrophobic chain allows it to interact with lipid molecules, potentially modulating signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Tetracos-9-ene: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Tetracosan-7-ol: Saturated analog with no double bond, resulting in different physical and chemical properties.
Tetracos-9-enal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: Tetracos-9-en-7-ol is unique due to its combination of a long hydrophobic chain, a double bond, and a hydroxyl group. This structure imparts specific physical properties, such as amphiphilicity, and chemical reactivity, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
87375-77-7 |
|---|---|
Formule moléculaire |
C24H48O |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
tetracos-9-en-7-ol |
InChI |
InChI=1S/C24H48O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-24(25)22-20-8-6-4-2/h19,21,24-25H,3-18,20,22-23H2,1-2H3 |
Clé InChI |
YFNYXVBDWCCLEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


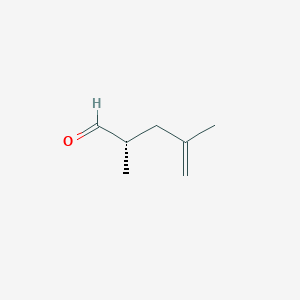

![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
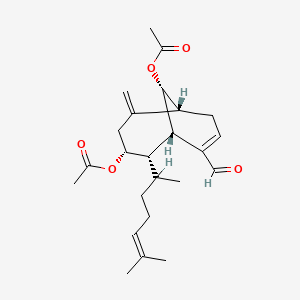
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
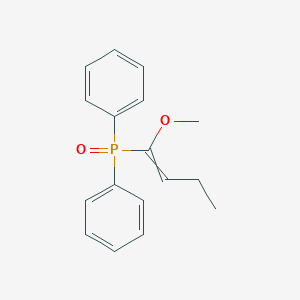
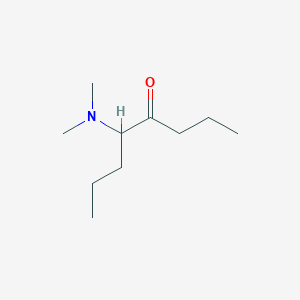
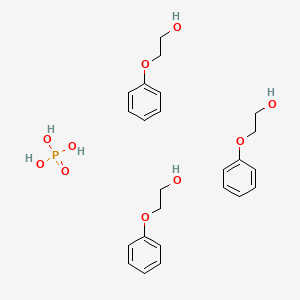

![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
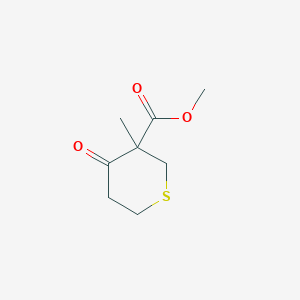
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)

